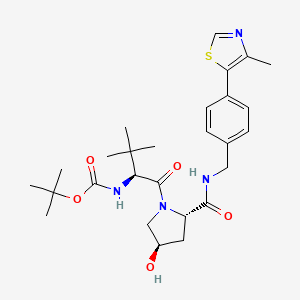

6-Bromo-2-(difluoromethyl)-3-fluoropyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, a routine synthesis was performed to furnish a compound which incorporates a versatile difluoromethyl group on the aniline substitution of a 4-anilinoquinoline kinase inhibitor motif . Another study explored the reactivity of di-, tri- and tetra-fluoroalkoxy-substituted bromobenzenes in the direct arylation of 5-membered ring heteroarenes using palladium catalysis .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed. For example, the small molecule crystal structure of a compound incorporating a difluoromethyl group was solved, which uncovered that the difluoromethyl group was disordered within the packing arrangement .Chemical Reactions Analysis

While specific chemical reactions involving “6-Bromo-2-(difluoromethyl)-3-fluoropyridine” are not available, similar compounds have been studied. For instance, a compound with a difluoromethyl group on the aniline substitution of a 4-anilinoquinoline kinase inhibitor motif was synthesized .Aplicaciones Científicas De Investigación

Deprotonation and Cross-Coupling Reactions

Research demonstrates the utility of fluoro aromatics, including 6-Bromo-2-(difluoromethyl)-3-fluoropyridine derivatives, in deprotonation and cross-coupling reactions. These processes are pivotal for constructing complex molecules, showcasing the compound's role in facilitating the synthesis of pharmacologically relevant structures (Awad et al., 2004).

Synthesis of Disubstituted Fluoropyridines

The compound is instrumental in synthesizing disubstituted fluoropyridines, which are crucial for developing new materials and bioactive molecules. This application highlights its versatility in contributing to the diversification of molecular scaffolds for drug discovery and material science (Sutherland & Gallagher, 2003).

Coordination Chemistry

This compound derivatives are utilized in coordination chemistry to form novel complexes with metals. These complexes have potential applications in catalysis, material science, and as models for studying metal-ligand interactions (Schäffler et al., 2006).

Nitrogen-Boron Coordination

The compound facilitates the study of nitrogen-boron coordination, which is significant in developing boron-based drugs and materials. This research area explores the bonding characteristics and potential applications of boron-containing compounds in medicine and material engineering (Steciuk et al., 2015).

Halogen-Rich Intermediates

Its role in generating halogen-rich intermediates for the synthesis of pentasubstituted pyridines underlines the compound's importance in creating densely functionalized molecules for advanced organic synthesis, potentially leading to new drugs and materials (Wu et al., 2022).

Propiedades

IUPAC Name |

6-bromo-2-(difluoromethyl)-3-fluoropyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF3N/c7-4-2-1-3(8)5(11-4)6(9)10/h1-2,6H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIDOBGOJLVDHRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1F)C(F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

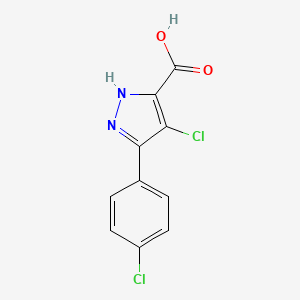

![(1R,5S)-8-((2-bromophenyl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2969391.png)

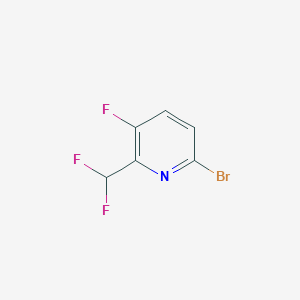

![N-(4-chlorophenyl)-5-[1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-2-furamide](/img/structure/B2969393.png)

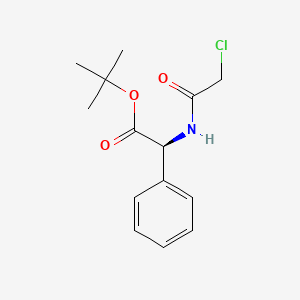

![1,3-benzothiazol-2-yl[1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4(1H)-ylidene]acetonitrile](/img/structure/B2969398.png)

![Methyl 2-[[[5-bromo-2-[(3,4,5-trimethoxyphenyl)methylideneamino]phenyl]-phenylmethyl]amino]acetate](/img/structure/B2969399.png)

![2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2969408.png)